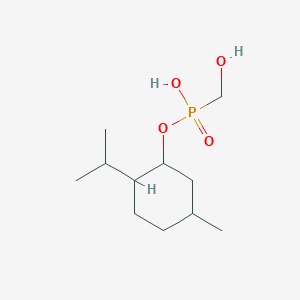
(1S,2S,5R)-tert-Butyl Edoxaban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5R)-tert-Butyl Edoxaban: is a stereoisomer of Edoxaban, an anticoagulant drug that acts as a direct inhibitor of factor Xa.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-tert-Butyl Edoxaban involves multiple steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically includes:
Formation of the Core Structure: This involves the synthesis of the heterocyclic core, which is achieved through a series of condensation and cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Chromatographic techniques are employed for the separation and purification of the compound from its isomers .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S,2S,5R)-tert-Butyl Edoxaban can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds: (1S,2S,5R)-tert-Butyl Edoxaban is used as a starting material for the synthesis of novel anticoagulant compounds.
Study of Stereoisomers: The compound is studied to understand the effects of stereochemistry on the biological activity of anticoagulants.
Biology:
Enzyme Inhibition Studies: It is used in studies to investigate the inhibition of factor Xa and other related enzymes.
Cellular Studies: The compound is employed in cellular assays to study its effects on cell signaling pathways.
Medicine:
Anticoagulant Research: this compound is studied for its potential use as an anticoagulant in the treatment of thromboembolic disorders.
Industry:
Pharmaceutical Manufacturing: The compound is used in the quality control and synthesis of Edoxaban and its derivatives.
Mecanismo De Acción
Mechanism: (1S,2S,5R)-tert-Butyl Edoxaban exerts its effects by directly inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. This inhibition prevents the formation of fibrin clots .
Molecular Targets and Pathways:
Factor Xa: The primary target of this compound is factor Xa.
Coagulation Pathway: The compound interferes with the coagulation pathway, reducing the formation of thrombin and subsequent clot formation.
Comparación Con Compuestos Similares
Edoxaban: The parent compound, which is a direct factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Apixaban: A factor Xa inhibitor used in the treatment of thromboembolic disorders.
Uniqueness: (1S,2S,5R)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This stereoisomer is particularly valuable in research for understanding the role of stereochemistry in drug action .
Propiedades
Fórmula molecular |
C21H30ClN5O5 |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m1/s1 |
Clave InChI |
YJDLJNAWLBVIRF-SNPRPXQTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
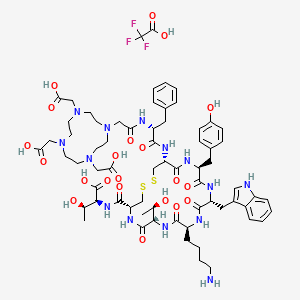
![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)
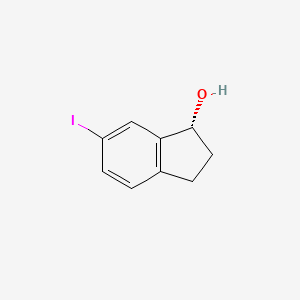
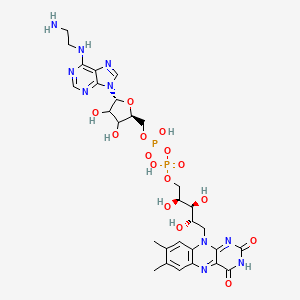
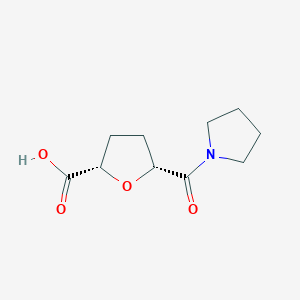

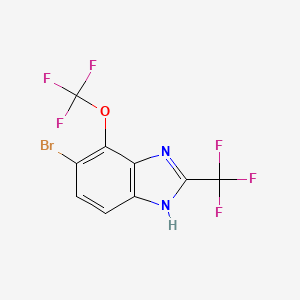

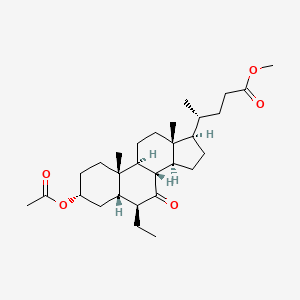
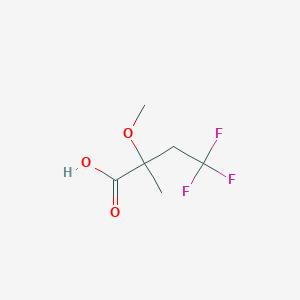
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
